An In-depth Technical Guide to 4-Ethoxybenzonitrile
An In-depth Technical Guide to 4-Ethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxybenzonitrile, a versatile aromatic nitrile compound. It details the compound's chemical and physical properties, outlines a primary synthetic route with a detailed experimental protocol, and discusses its key chemical reactions. Spectroscopic data, including mass spectrometry, are presented to aid in characterization. Safety and handling information is also provided. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science who are interested in the synthesis, properties, and applications of 4-Ethoxybenzonitrile.
Introduction
4-Ethoxybenzonitrile, also known as p-ethoxybenzonitrile, is an organic compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a nitrile group (-C≡N) at the para position. Its structure lends it to a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. The presence of both the electron-donating ethoxy group and the electron-withdrawing nitrile group on the aromatic ring influences its reactivity and physical properties.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 4-Ethoxybenzonitrile is presented in Table 1. This data is essential for its handling, application in reactions, and purification.
Table 1: Physical and Chemical Properties of 4-Ethoxybenzonitrile
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| CAS Number | 25117-74-2 | [1] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 60-64 °C | |
| Boiling Point | 258 °C (lit.) | |
| Density | 1.05 g/cm³ | |
| Refractive Index | 1.52 | |
| Flash Point | 258 °C | |
| Solubility | Soluble in many organic solvents. |
Synthesis of 4-Ethoxybenzonitrile
A common and efficient method for the synthesis of 4-Ethoxybenzonitrile is the Williamson ether synthesis, starting from 4-hydroxybenzonitrile and an ethylating agent such as ethyl iodide or diethyl sulfate.
Synthesis Pathway: Williamson Ether Synthesis
The synthesis involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzonitrile by a base to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic ethylating agent in an Sₙ2 reaction.
Caption: Williamson Ether Synthesis of 4-Ethoxybenzonitrile.
Experimental Protocol: Synthesis of 4-Ethoxybenzonitrile
This protocol is a representative procedure for the Williamson ether synthesis of 4-Ethoxybenzonitrile.
Materials:
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4-Hydroxybenzonitrile
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Ethyl iodide (or diethyl sulfate)
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Potassium carbonate (anhydrous)
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Acetone (anhydrous)
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Dichloromethane
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Deionized water
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Filtration apparatus
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Add anhydrous acetone to the flask to create a stirrable suspension.
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Add ethyl iodide (1.2 eq) to the reaction mixture.
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Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete (typically several hours), cool the mixture to room temperature.
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Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
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Combine the filtrates and remove the acetone using a rotary evaporator.
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Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
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Wash the organic layer with deionized water, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Ethoxybenzonitrile.
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The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Transformations
4-Ethoxybenzonitrile can undergo a variety of chemical transformations, primarily involving the nitrile group.
Reduction of the Nitrile Group
The nitrile group of 4-Ethoxybenzonitrile can be reduced to a primary amine, 4-ethoxybenzylamine, using various reducing agents. This transformation is valuable for the synthesis of pharmaceutical intermediates.
Caption: Reduction of 4-Ethoxybenzonitrile to 4-Ethoxybenzylamine.
Experimental Protocol: Catalytic Hydrogenation
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Charge a high-pressure reactor with 4-Ethoxybenzonitrile and a suitable solvent (e.g., ethanol or methanol).
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Add a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).
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Seal the reactor and purge it with nitrogen, followed by hydrogen.
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Pressurize the reactor with hydrogen to the desired pressure.
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Heat the reaction mixture to the specified temperature with vigorous stirring.
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Monitor the reaction by observing the hydrogen uptake.
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Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
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Filter the catalyst from the reaction mixture.
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Remove the solvent under reduced pressure to obtain the crude 4-ethoxybenzylamine, which can be further purified by distillation or crystallization.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid, 4-ethoxybenzoic acid, under acidic or basic conditions.
Caption: Hydrolysis of 4-Ethoxybenzonitrile to 4-Ethoxybenzoic Acid.
Experimental Protocol: Basic Hydrolysis
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In a round-bottom flask, dissolve 4-Ethoxybenzonitrile in an aqueous solution of a strong base, such as sodium hydroxide.
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Heat the mixture to reflux. Ammonia gas will be evolved.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Carefully acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the 4-ethoxybenzoic acid.
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Collect the solid product by vacuum filtration and wash with cold water.
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The product can be purified by recrystallization.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Ethoxybenzonitrile.
Mass Spectrometry
The electron ionization mass spectrum of 4-Ethoxybenzonitrile is available through the NIST WebBook.[1] The molecular ion peak ([M]⁺) is expected at m/z = 147.
Table 2: Key Mass Spectrometry Fragments
| m/z | Interpretation |
| 147 | Molecular Ion [M]⁺ |
| 119 | [M - C₂H₄]⁺ |
| 103 | [M - C₂H₄O]⁺ |
| 91 | [C₇H₇]⁺ |
Safety and Handling
4-Ethoxybenzonitrile should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
Table 3: Hazard and Precautionary Statements
| GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
|
| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
4-Ethoxybenzonitrile is a valuable and versatile chemical intermediate with applications in various fields of chemical synthesis. This technical guide has provided a detailed overview of its properties, a reliable synthetic method with an experimental protocol, and key chemical transformations. The information presented herein is intended to be a practical resource for scientists and researchers, facilitating the safe and effective use of this compound in their work.
